(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2N2O3S/c1-2-7-24-18-13(22)8-11(21)9-17(18)28-20(24)23-19(26)16-10-14(25)12-5-3-4-6-15(12)27-16/h1,3-6,8-10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPDKLAQVJVWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, focusing on its cytotoxicity, anti-inflammatory properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromene core and a benzothiazole moiety, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 399.4 g/mol.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown significant cytotoxic activity against:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value in the range of 0.9 to 10 µM, indicating potent antiproliferative effects.
- Colon Cancer (HCT-116) : Similar cytotoxic effects were observed, suggesting its potential use in treating colorectal malignancies.
In a comparative study of chromone derivatives, it was noted that compounds with fluorinated substituents, such as the one , demonstrated enhanced cytotoxicity due to improved interaction with cellular targets .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to act as an inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The presence of hydrophilic groups in the compound's structure contributed to its ability to inhibit this enzyme effectively .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Studies have indicated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Enzyme Inhibition : The inhibition of key enzymes involved in cancer progression and inflammation is a significant aspect of its action .
Study 1: Evaluation Against Cancer Cell Lines
A recent study synthesized various chromone derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that this compound demonstrated superior activity compared to other derivatives .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 0.9 - 10 | High |
| HCT-116 | 0.5 - 8 | Moderate |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was shown to significantly reduce inflammation markers in vitro, confirming its potential as an anti-inflammatory agent .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, which is critical for developing targeted cancer therapies .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Fluorescent Probes :
- Polymer Composites :
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with (E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide resulted in a 70% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent .
- Case Study on Antimicrobial Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Carboxamide Derivatives
highlights several N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (e.g., compounds 4g–4n ) with varying substituents on the phenyl ring. Key comparisons include:
The propynyl substituent may confer greater rigidity and altered steric effects compared to phenyl-based substituents in 4h or 4g.
Thiazole Carbothioamide Derivatives
describes peptidomimetic thiazole carbothioamides (e.g., 83 and 84 ) with cyclohexyl and trimethoxyphenyl groups. Unlike the target compound, these feature carbothioamide (C=S) linkages and bulky lipophilic substituents, which may improve membrane permeability but reduce aqueous solubility. The benzo[d]thiazole core in the target compound, combined with its difluoro and propynyl groups, suggests a different pharmacokinetic profile, balancing lipophilicity and polarity .
Benzo[d]thiazole Carbohydrazide Derivatives
lists compounds like 851988-47-1 (N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide), which share the 4,6-difluorobenzo[d]thiazole moiety but replace the carboxamide with a carbohydrazide group.
Key Research Findings and Implications
- Synthetic Challenges : The target compound’s propynyl and chromene groups may lower synthetic yields compared to simpler analogues like 4g–4n (average yields: 37–70%) due to steric hindrance during cyclization .
- Bioactivity Hypotheses : The chromene-carboxamide system, absent in 4h and 83 , could enhance interactions with kinases or DNA topoisomerases, as seen in related chromene derivatives.
- Metabolic Stability : The difluoro substituents likely improve metabolic stability over chlorinated analogues (e.g., 4i ), aligning with trends in fluorinated drug design .
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry) for yield maximization .
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .
Basic: Which spectroscopic and crystallographic techniques confirm structural integrity, particularly the (E)-configuration?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .
Basic: How should initial biological activity screens be designed to evaluate therapeutic potential?
Methodological Answer:
- Target Selection : Prioritize kinases or DNA repair enzymes, given the compound’s benzothiazole-chromene hybrid structure (analogous to kinase inhibitors) .
- Assays :
- Docking Pre-Screening : Perform preliminary molecular docking (AutoDock Vina) to prioritize high-affinity targets .
Advanced: What computational strategies predict electronic properties and binding affinities?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- MD Simulations : Run 100-ns trajectories (AMBER) to evaluate binding stability under physiological conditions .
Advanced: How to resolve discrepancies in reported biological activities or crystallographic data?
Methodological Answer:
- Biological Data Contradictions :
- Crystallographic Variability :
Advanced: What methodologies analyze hydrogen bonding’s impact on stability and crystal packing?
Methodological Answer:
- Graph-Set Analysis :
- Classify hydrogen bonds (e.g., R₂²(8) motifs between carboxamide and thiazole) using Mercury .
- Thermogravimetric Analysis (TGA) :
- Solubility Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
